2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide
Overview
Description
2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 4-methoxy-3-nitroaniline in the presence of a coupling agent such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate benzoyl chloride, which then reacts with the amine derivative to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation reactions. Solvents such as THF and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, thereby modulating their activity. For instance, its potential antioxidant activity may involve scavenging free radicals and chelating metal ions .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-N-(4-nitrophenyl)benzamide: Similar in structure but with different substitution patterns.
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide: Another benzamide derivative with distinct functional groups.
Uniqueness
2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2,6-dimethoxy-N-[(4-methoxy-3-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-24-12-8-7-10(9-11(12)20(22)23)18-17(27)19-16(21)15-13(25-2)5-4-6-14(15)26-3/h4-9H,1-3H3,(H2,18,19,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYUXRPWCMTQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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